molecular formula C22H27N3O7S2 B2525755 ethyl 4-(4-{[5-(ethoxycarbonyl)-4-methylthiophen-2-yl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate CAS No. 477568-20-0

ethyl 4-(4-{[5-(ethoxycarbonyl)-4-methylthiophen-2-yl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate

Cat. No.: B2525755
CAS No.: 477568-20-0
M. Wt: 509.59
InChI Key: CJZXLRQWLPJMSC-UHFFFAOYSA-N
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Description

Ethyl 4-(4-{[5-(ethoxycarbonyl)-4-methylthiophen-2-yl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate is a complex organic compound that features a piperazine ring, a benzenesulfonyl group, and a thiophene moiety

Scientific Research Applications

Ethyl 4-(4-{[5-(ethoxycarbonyl)-4-methylthiophen-2-yl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(4-{[5-(ethoxycarbonyl)-4-methylthiophen-2-yl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate typically involves multiple steps. One common approach is to start with the piperazine ring, which is then functionalized with the benzenesulfonyl group. The thiophene moiety is introduced through a series of coupling reactions, often involving palladium-catalyzed cross-coupling reactions such as Suzuki–Miyaura coupling .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reagents. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-{[5-(ethoxycarbonyl)-4-methylthiophen-2-yl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene moiety can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.

Mechanism of Action

The mechanism of action of ethyl 4-(4-{[5-(ethoxycarbonyl)-4-methylthiophen-2-yl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The piperazine ring and benzenesulfonyl group can interact with enzymes or receptors, modulating their activity. The thiophene moiety may also play a role in the compound’s bioactivity by interacting with cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-(4-{[5-(ethoxycarbonyl)-4-methylthiophen-2-yl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate is unique due to the presence of the methylthiophen moiety, which can impart distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

ethyl 4-[4-[(5-ethoxycarbonyl-4-methylthiophen-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O7S2/c1-4-31-21(27)19-15(3)14-18(33-19)23-20(26)16-6-8-17(9-7-16)34(29,30)25-12-10-24(11-13-25)22(28)32-5-2/h6-9,14H,4-5,10-13H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJZXLRQWLPJMSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(S1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCN(CC3)C(=O)OCC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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